1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene
Overview
Description
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene (HBT) is a trithiophene derivative, a type of organic compound composed of three thiophene rings connected to each other in a linear fashion. HBT has been used in the synthesis of a variety of organic materials, such as polymers, liquid crystals, and organic semiconductors. It has a wide range of applications in the field of organic electronics and optoelectronics due to its unique chemical and physical properties.
Scientific Research Applications
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has been used in a variety of scientific research applications, such as organic electronics, optoelectronics, and materials science. It has been used to create organic transistors, organic photovoltaics, and organic light-emitting diodes (OLEDs). Additionally, it has been used to create liquid crystals, polymers, and other materials.
Mechanism Of Action
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene can be used to create organic transistors, organic photovoltaics, and OLEDs due to its ability to act as a semiconductor. In these devices, electrons can flow between the 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene molecules, allowing them to act as a switch or a gate. Additionally, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene can be used to create liquid crystals due to its unique shape and flexibility. The molecules can be arranged in a specific pattern, allowing them to form a liquid crystal.
Biochemical And Physiological Effects
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has been studied for its potential to affect biochemical and physiological processes. Studies have shown that 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has antioxidant properties, which may be beneficial for treating certain diseases. Additionally, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
Advantages And Limitations For Lab Experiments
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene is a useful material for laboratory experiments due to its ease of synthesis, its wide range of applications, and its unique properties. However, there are some limitations to consider when using 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene in laboratory experiments. For example, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene is sensitive to air and light and can degrade over time. Additionally, it is difficult to purify and can be expensive to obtain.
Future Directions
There are a number of potential future directions for the use of 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene. For example, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene could be used to create more efficient organic transistors and OLEDs. Additionally, it could be used to create more advanced liquid crystals and polymers. Additionally, further research could be done to investigate the potential for 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene to be used in biomedical applications, such as drug delivery and tissue engineering. Finally, 1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene could be further studied for its potential to affect biochemical and physiological processes.
properties
IUPAC Name |
4,9,14-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1,6,11-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S3/c1-7-8(2-13-1)10-4-15-6-12(10)11-5-14-3-9(7)11/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFPIYZXBYMKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3CSCC3=C4CSCC4=C2CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302191 | |
Record name | 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |
CAS RN |
67130-91-0 | |
Record name | NSC149603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,6,7,9-hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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